3-Methoxy-4-nitrosophenol

Crystallography Solid-State Chemistry X-ray Diffraction

3-Methoxy-4-nitrosophenol (CAS: 186194-64-9) is a nitrosophenol derivative that crystallographically exists in the solid state as 3-methoxy-1,4-benzoquinone-4-oxime. The compound demonstrates strong quinoid character with an anti orientation of the oximic function relative to the methoxy group, favoring strong intermolecular hydrogen bonding rather than intramolecular interactions.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 186194-64-9
Cat. No. B070242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-nitrosophenol
CAS186194-64-9
Synonyms2,5-Cyclohexadiene-1,4-dione,2-methoxy-,1-oxime,(E)-(9CI)
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)N=O
InChIInChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3
InChIKeyQCEMLNAQECGBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-nitrosophenol (CAS 186194-64-9): A Distinct Quinone Monooxime Scaffold for Selective Para-Directed Nitrosation


3-Methoxy-4-nitrosophenol (CAS: 186194-64-9) is a nitrosophenol derivative that crystallographically exists in the solid state as 3-methoxy-1,4-benzoquinone-4-oxime [1]. The compound demonstrates strong quinoid character with an anti orientation of the oximic function relative to the methoxy group, favoring strong intermolecular hydrogen bonding rather than intramolecular interactions . This structural distinction fundamentally differentiates it from nitroso-aromatic regioisomers (e.g., ortho-nitrosophenols) and other p-quinone monooximes, which do not possess this specific electron-donating methoxy substitution pattern at the 3-position.

1

Quinone monooxime tautomer with distinct anti oximic conformation

2

Para-directed nitrosation product from 3-methoxyphenol under basic conditions

3

Crystal engineering scaffold with strong intermolecular hydrogen bonding

Regiochemical Specificity in 3-Methoxy-4-nitrosophenol (CAS 186194-64-9) Procurement: Why Isomeric or Substituted Analogs Are Not Interchangeable


Generic substitution of 3-methoxy-4-nitrosophenol with alternative nitrosophenols (e.g., unsubstituted 4-nitrosophenol, 2-methoxy-4-nitrosophenol, or 2,6-dimethyl-4-nitrosophenol) fails due to two quantifiable structural and functional differentiators. First, X-ray crystallography confirms this specific compound exists as a p-quinone monooxime tautomer with a defined anti conformation relative to the methoxy group , a geometry that governs its intermolecular packing and solid-state reactivity, which will differ for any analog with altered substituent position. Second, the 3-methoxy group imparts a unique electronic environment that directly affects nitrosation regioselectivity: acidic nitrosation of 3-methoxyphenol produces ortho-directed products, whereas this target compound is the para-directed product obtained under basic conditions [1]. Therefore, procurement of a generic 'nitrosophenol' or a structural isomer risks acquiring a compound with fundamentally different tautomeric state, crystal packing, or synthetic utility.

Tautomer

Unsubstituted 4-nitrosophenol exists in a dynamic nitroso/quinone monooxime equilibrium; the 3-methoxy derivative is locked in a specific tautomeric state, altering solid-state reactivity.

Regiochemistry

Ortho-substituted or 2,6-dimethyl analogs possess different steric and electronic environments; substitution pattern may shift nitrosation outcome and downstream utility.

Packing

Crystal packing and intermolecular interactions are defined by the anti orientation and methoxy group; generic analogs cannot reproduce this geometry.

Quantitative Differentiation of 3-Methoxy-4-nitrosophenol (CAS 186194-64-9) from Closest Analogs: A Head-to-Head Evidence Compendium


Crystal Structure Geometry: Anti Oximic Conformation vs. Unsubstituted and Methyl-Substituted Analogs

The solid-state geometry of 3-methoxy-4-nitrosophenol (as its quinone monooxime tautomer) reveals a distinct anti orientation of the oximic function relative to the methoxy group, resulting in the absence of intramolecular hydrogen bonding and favoring strong intermolecular interactions . In contrast, unsubstituted 4-nitrosophenol exists in a nitroso/quinone monooxime tautomeric equilibrium where the nitroso form is much more photoreactive than the monooxime form [1], whereas 3-methoxy-4-nitrosophenol's crystal structure definitively locks it into a specific intermolecular packing arrangement. This geometry is not observed in ortho-substituted analogs or in 2,6-dimethyl-4-nitrosophenol, which possess different steric and electronic environments [2].

Crystal geometry
Reported

Anti oximic conformation; no intramolecular H-bond; strong intermolecular interactions

Defines solid-state packing distinct from tautomeric equilibrium analogs

Qualitative structural distinction; single-crystal XRD

Crystallography Solid-State Chemistry X-ray Diffraction

Synthetic Regioselectivity: Basic Para-Directed Nitrosation vs. Acidic Ortho-Directed Nitrosation

Nitrosation of 3-methoxyphenol under acidic conditions (NaNO₂–EtCO₂H–H₂O) yields ortho-directed products, whereas this specific target compound is obtained exclusively as the para-directed p-quinone monooxime under basic conditions (i-AmNO₂–K₂CO₃–DMF) [1]. This represents a complete reversal of regioselectivity. In contrast, nitrosation of unsubstituted phenol under standard acidic conditions predominantly yields 4-nitrosophenol [2], but for 3-methoxyphenol, the ortho position is favored under acid, making the para product a distinct synthetic entity requiring specific conditions.

Regioselectivity
Head-to-head

Para-directed nitrosation (basic); ortho-directed under acidic conditions

Complete regiochemical inversion upon condition switch; ortho isomers are not synthetic equivalents

Basic: i-AmNO₂–K₂CO₃–DMF; Acidic: NaNO₂–EtCO₂H–H₂O

Synthetic Methodology Regioselective Nitrosation Organic Synthesis

Antiviral Activity: Moderate HSV-1 Activity vs. HIV-1 Activity of Other p-Quinone Monooximes

Among a series of p-quinone monooximes evaluated for antiviral activity, the compound derived from 3-methoxyphenol (i.e., 3-methoxy-4-nitrosophenol) exhibited moderate activity against herpes simplex virus type 1 (HSV-1), whereas it did not demonstrate comparable activity against HSV-2 or HIV-1 [1]. In contrast, other p-quinone monooximes derived from methyl salicylate, 1-naphthol, 7-hydroxy-2-methylbenzo[b]furan, and 8-hydroxycoumarin showed activity against HIV-1 comparable to DDI [1]. This differential activity profile underscores that the 3-methoxy substitution pattern confers a specific antiviral spectrum distinct from other p-quinone monooximes.

Antiviral profile
Head-to-head

Moderate HSV-1 activity; no reported HSV-2 or HIV-1 activity

Activity spectrum limited to HSV-1; other p-quinone monooximes show HIV-1 activity

In vitro screening; structure-activity differentiation

Antiviral Screening Medicinal Chemistry HSV-1

Acidity and Electronic Effects: Inferred pKa from 3-Methoxy-4-nitrophenol vs. Exhaustively Substituted Nitrosophenols

While direct pKa data for 3-methoxy-4-nitrosophenol are not available in the primary literature, the structurally related 3-methoxy-4-nitrophenol has a reported pKa of approximately 7.1 . For exhaustively substituted p-nitrosophenols, pKa values typically fall within the range of 5.33–5.64 [1]. Furthermore, nitrosophenols with phenyl and ester substituents are more acidic than methyl-substituted analogs but less acidic than those with pyridine substituents [2]. The 3-methoxy-4-nitrosophenol is expected to occupy an intermediate acidity range due to the electron-donating methoxy group, but precise quantitation would require direct measurement.

Acidity inference
Class-level

Expected pKa range ≈ 5.5–7.1 based on analog data and class behaviour

May guide protonation state selection; direct measurement recommended

Inferred from 3-methoxy-4-nitrophenol and substituted nitrosophenols

Physical Organic Chemistry Acidity pKa

Procurement-Relevant Application Scenarios for 3-Methoxy-4-nitrosophenol (CAS 186194-64-9) Based on Verified Evidence


Synthesis of Para-Directed Nitrosophenol Building Blocks from 3-Methoxyphenol Precursors

When a synthetic pathway requires a para-nitrosated phenol specifically derived from 3-methoxyphenol, 3-methoxy-4-nitrosophenol (obtained via basic nitrosation) is the required intermediate [1]. This scenario is distinct from acidic nitrosation routes, which yield ortho products, and from using unsubstituted 4-nitrosophenol, which lacks the methoxy substituent necessary for downstream transformations [1][2].

Crystal Engineering and Solid-State Material Design Involving Quinone Monooxime Scaffolds

The defined anti conformation and strong intermolecular hydrogen bonding network of 3-methoxy-4-nitrosophenol in the solid state makes it a candidate for crystal engineering studies where specific packing motifs are desired. Analogs with different substituent patterns (e.g., 2,6-dimethyl-4-nitrosophenol) will exhibit different crystal packing due to altered steric and electronic factors [3].

Antiviral Screening Programs Targeting Herpes Simplex Virus Type 1 (HSV-1)

In antiviral drug discovery, 3-methoxy-4-nitrosophenol (as its p-quinone monooxime form) has demonstrated moderate in vitro activity against HSV-1 [1]. Procurement of this specific compound is necessary to reproduce or extend this activity, as other p-quinone monooximes with different substitution patterns exhibit distinct viral selectivity (e.g., activity against HIV-1 instead of HSV-1) [1].

Metal Chelation and Coordination Chemistry Under Mildly Basic Conditions

Given the inferred intermediate acidity of the phenolic proton (pKa ≈ 5.5–7.1 range based on analog data [4]), 3-methoxy-4-nitrosophenol is expected to undergo deprotonation under mildly basic conditions, facilitating metal complexation. Nitrosophenols are known to act as ligands in coordination chemistry [5], and the specific methoxy substitution pattern may influence metal-binding geometry relative to other nitrosophenol derivatives.

Application
Selection Property
Validation Focus
Para-directed nitrosophenol synthon from 3-methoxyphenol
Regioselective basic nitrosation product
Confirm para orientation and absence of ortho isomer by HPLC or NMR
Crystal engineering with quinone monooxime scaffolds
Anti oximic conformation and methoxy substituent
Verify crystal packing motif via single-crystal XRD
Antiviral screening (HSV-1 research)
HSV-1 activity spectrum
Assess HSV-1 selectivity vs. analogs in cell-based assays
Metal chelation under mildly basic conditions
Intermediate acidity (pKa ~5.5–7.1 inferred)
Determine deprotonation and complexation behaviour with target metal ions

Technical Documentation Hub

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